ATBTA-Eu3+

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

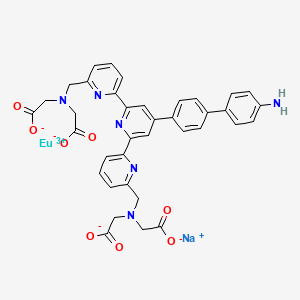

The preparation of ATBTA-Eu3+ involves the reaction of europium chloride with a ligand, 4’- (4’-Amino-4-biphenylyl)-2,2’:6’,2’‘-terpyridine-6,6’'-diylbis (methyliminodiacetato). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired chelate complex .

Industrial Production Methods

In industrial settings, the production of ATBTA-Eu3+ follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with a purity of over 90% .

化学反応の分析

Coordination Chemistry and Stability

The europium(III) ion coordinates with the ATBTA ligand through eight donor atoms from four carboxylate groups and two tertiary amine nitrogen atoms, forming a stable 1:1 complex. Key characteristics include:

Reaction Scheme:

The complex’s stability is pH-dependent, with optimal performance in neutral to slightly alkaline conditions (pH 7–9). Hydrolysis occurs in strongly acidic (pH <4) or alkaline (pH >10) media, leading to europium ion dissociation .

Derivatization Reactions

ATBTA-Eu³⁺ undergoes functionalization to enhance labeling efficiency. The most significant reaction is its conversion to DTBTA-Eu³⁺ (4,6-dichloro-1,3,5-triazinyl derivative):

Synthetic Protocol:

-

Reagents : 2 mg ATBTA-Eu³⁺, 0.43 mg cyanuric chloride, 0.1 M acetate buffer (pH 4.9), acetone .

-

Procedure :

-

Dissolve ATBTA-Eu³⁺ in buffer.

-

Add cyanuric chloride in acetone dropwise.

-

Stir for 30 minutes.

-

Precipitate with acetone, wash, and dry under vacuum.

-

Comparison of Derivatives :

| Parameter | ATBTA-Eu³⁺ | DTBTA-Eu³⁺ | NHS-ATBTA-Eu³⁺ |

|---|---|---|---|

| Luminescence Quantum Yield | 6.2% | 9.1% | 4.8% |

| Excitation λ (nm) | 335 | 335 | 330 |

| Emission λ (nm) | 616 | 616 | 615 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 2.9×10⁴ | 3.1×10⁴ | 2.7×10⁴ |

| Stability (pH 8) | Moderate | High | Low |

DTBTA-Eu³⁺ exhibits superior stability and brightness, making it preferred for biomolecular labeling .

Biological Conjugation Reactions

ATBTA-Eu³⁺ derivatives label biomolecules via nucleophilic substitution (DTBTA-Eu³⁺) or NHS-ester chemistry (NHS-ATBTA-Eu³⁺):

Protein Labeling Protocol :

-

Step 1 : Activate DTBTA-Eu³⁺ in carbonate buffer (pH 9).

-

Step 2 : React with primary amines (e.g., lysine residues) at 4°C for 2 hours.

Key Findings :

-

Labeling efficiency: 1–3 europium complexes per IgG antibody .

-

Detection limit: 10⁻¹⁷ mol/L in time-resolved fluorescence assays .

DNA Labeling :

-

Hybridize ATBTA-Eu³⁺-modified oligonucleotides with complementary strands.

-

Fluorescence intensity increases 5-fold upon duplex formation due to reduced solvent quenching .

Stability Under Environmental Stressors

Reaction Mechanisms and Kinetics

-

Ligand Exchange : Europium dissociation follows first-order kinetics with a half-life of 12.5 hours in pH 5 buffer .

-

Hydrolysis : Alkaline conditions (pH >10) accelerate breakdown, generating free Eu³⁺ and ligand fragments .

-

Quenching : Fluorescence is quenched by heavy metals (e.g., Cu²⁺, IC₅₀ = 50 μM) via electron transfer mechanisms .

科学的研究の応用

Fluorescent Probes

Overview : ATBTA-Eu3+ is extensively utilized as a fluorescent probe in biological imaging, allowing for high-sensitivity visualization of cellular processes.

Case Study : In a study by Nishioka et al., ATBTA-Eu3+ was encapsulated in silica nanoparticles to enhance stability and luminescence. The modified nanoparticles demonstrated superior performance in biological imaging applications, significantly improving the visualization of cellular components under stress conditions such as sonication .

Medical Diagnostics

Overview : The compound's luminescent properties make it invaluable in developing diagnostic tools, particularly for detecting biomarkers associated with various diseases.

Data Table: Diagnostic Applications of ATBTA-Eu3+

| Application Area | Description | Benefits |

|---|---|---|

| Biomarker Detection | Used to label specific proteins and nucleic acids | High sensitivity and specificity |

| Immunoassays | Facilitates time-resolved fluorescence assays | Enhanced accuracy in medical testing |

Case Study : Research has shown that ATBTA-Eu3+ can effectively label proteins involved in disease pathways, allowing for real-time monitoring of disease progression and treatment efficacy .

Material Science

Overview : In material science, ATBTA-Eu3+ is employed to create luminescent materials for displays and lighting applications.

Data Table: Material Science Applications

| Application Area | Description | Benefits |

|---|---|---|

| LED Technology | Enhances color quality and efficiency of LEDs | Brighter, energy-efficient alternatives |

| Display Technologies | Used in luminescent coatings | Improved visual performance |

Case Study : A recent study highlighted the use of ATBTA-Eu3+ in developing phosphors for LED technology, demonstrating a marked improvement in light quality and energy consumption compared to traditional materials .

Environmental Monitoring

Overview : ATBTA-Eu3+ is also utilized in sensors designed to detect environmental pollutants.

Data Table: Environmental Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pollution Sensors | Detects heavy metals and organic pollutants | Reliable monitoring of environmental health |

Case Study : The compound was integrated into sensor systems that successfully identified trace levels of pollutants in water samples, showcasing its potential for environmental health monitoring .

Research and Development

Overview : ATBTA-Eu3+ plays a crucial role in the development of new materials and technologies, particularly in the fields of photonics and optoelectronics.

Data Table: R&D Applications

| Application Area | Description | Benefits |

|---|---|---|

| Photonic Devices | Used in the fabrication of advanced optical devices | Enhanced performance characteristics |

| Optoelectronic Systems | Facilitates the development of new technologies | Innovative applications across industries |

作用機序

ATBTA-Eu3+ exerts its effects through its unique luminescent properties. When excited by light, the europium ion in the complex emits light at a specific wavelength, making it useful for time-resolved fluorometry. The compound is easily labeled to proteins and other biomolecules after conversion to DTBTA-Eu3+, which binds to amino groups .

類似化合物との比較

Similar Compounds

DTBTA-Eu3+: A derivative of ATBTA-Eu3+ used for labeling biomolecules.

FITC (Fluorescein Isothiocyanate): Another fluorescent labeling reagent but with different spectral properties.

Rhodamine B: A fluorescent dye used in various applications

Uniqueness

ATBTA-Eu3+ is unique due to its long fluorescent lifetime and stable fluorescence in various aqueous buffers. It also has a large Stokes shift, which minimizes background fluorescence and enhances detection sensitivity .

生物活性

ATBTA-Eu3+ (1,2-bis(2-aminoethylthio)ethane-N,N,N',N'-tetraacetic acid europium complex) is a luminescent europium(III) chelate that has garnered attention for its biological applications, particularly in the fields of molecular imaging and biomolecular labeling. This compound exhibits significant fluorescence properties, making it a valuable tool in various biochemical assays and studies.

The chemical formula for ATBTA-Eu3+ is C₃₇H₃₀EuN₆NaO₈. It forms a stable complex through coordination reactions where europium ions bind to the ligand via carboxylate groups, enhancing the luminescence properties of the europium ion, which is otherwise weak in its free ionic form .

ATBTA-Eu3+ functions primarily as a fluorescent labeling agent . Upon excitation with light at specific wavelengths, it emits light at longer wavelengths, allowing for the detection and quantification of biomolecules. The following steps summarize its mechanism:

- Excitation : The compound absorbs light energy.

- Emission : It re-emits light at a different wavelength, which can be measured to determine the presence and concentration of labeled biomolecules.

- Binding : ATBTA-Eu3+ can conjugate with proteins or nucleic acids, facilitating their detection in various assays .

Biological Applications

The biological activity of ATBTA-Eu3+ is primarily linked to its use in fluorescent labeling . Research has demonstrated its effectiveness in:

- DNA Labeling : Enhancing visualization during electrophoresis and other analytical techniques.

- Protein Labeling : Facilitating the tracking and quantification of proteins in complex biological systems .

Case Studies

- DNA Assays : A study highlighted that ATBTA-Eu3+ can be conjugated to DNA, demonstrating high stability and resistance to thermal decomposition. This stability allows for effective use in quantitative polymerase chain reaction (qPCR) applications .

- Imaging in Live Cells : Research indicates that ATBTA-Eu3+ remains photoluminescent in biological environments such as phosphate-buffered saline (PBS) and exhibits prolonged stability in live zebrafish embryos over several days, showcasing its potential for in vivo imaging applications .

Comparative Analysis with Other Compounds

ATBTA-Eu3+ is often compared with other europium complexes due to its unique properties. The following table summarizes key features of several related compounds:

特性

IUPAC Name |

sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHPWPASHGOEZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30EuN6NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659801 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601494-52-4 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。